7-fluoro-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-fluoro-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C26H18F2N2O2 and its molecular weight is 428.439. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of this compound are the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

The compound potently activates both the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . Activation of these receptors can lead to various physiological effects, depending on the specific receptor and its location in the body.

Biochemical Pathways

For example, activation of CB 1 receptors in the brain can inhibit the release of neurotransmitters, thereby modulating neuronal activity .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific physiological context. For example, in the nervous system, activation of CB 1 receptors can modulate neurotransmission, potentially influencing processes such as pain sensation and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability, while individual differences in metabolism can influence its efficacy and potential side effects .

Biologische Aktivität

The compound 7-fluoro-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its diverse biological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

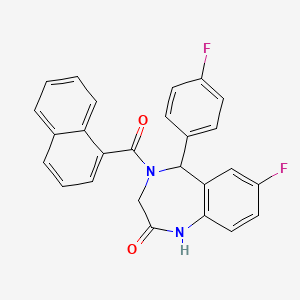

The molecular structure of the compound can be represented as follows:

Key features include:

- Fluorine Substituents : The presence of fluorine atoms at positions 7 and 5 enhances lipophilicity and may influence receptor binding affinity.

- Benzodiazepine Core : The core structure is crucial for its interaction with GABA receptors.

Benzodiazepines typically exert their effects by enhancing the action of gamma-aminobutyric acid (GABA) at GABA_A receptors. This modulation leads to increased neuronal inhibition, which can result in anxiolytic and sedative effects.

Pharmacological Studies

- Anxiolytic Activity : In a study evaluating various benzodiazepines, compounds with similar structural characteristics to this compound demonstrated significant anxiolytic properties in rodent models. The efficacy was assessed using the elevated plus maze test, where treated animals showed increased time spent in open arms compared to controls .

- Anticonvulsant Properties : Preliminary investigations indicated that the compound exhibited anticonvulsant activity in seizure models induced by pentylenetetrazole (PTZ). The compound's ability to reduce seizure frequency suggests a potential therapeutic application in epilepsy .

- Neuroprotective Effects : Research has shown that benzodiazepines can have neuroprotective effects through the induction of neurotrophic factors such as nerve growth factor (NGF). This property may be relevant for conditions involving neurodegeneration .

Case Study 1: In Vivo Efficacy

In a controlled study involving mice subjected to stress-induced anxiety models, administration of this compound resulted in a statistically significant reduction in anxiety-like behaviors as measured by behavioral assays. The results were compared against standard anxiolytics such as diazepam .

Case Study 2: Toxicological Assessment

A toxicological evaluation was conducted to assess the safety profile of the compound. The study found that at therapeutic doses, there were no significant adverse effects on liver or kidney function in animal models. However, higher doses led to sedation and decreased motor coordination .

Data Summary

Eigenschaften

IUPAC Name |

7-fluoro-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F2N2O2/c27-18-10-8-17(9-11-18)25-22-14-19(28)12-13-23(22)29-24(31)15-30(25)26(32)21-7-3-5-16-4-1-2-6-20(16)21/h1-14,25H,15H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTKBSKYZRYWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.